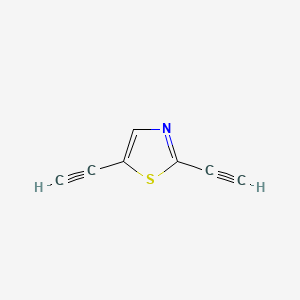
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride” is a metabolite of Tramadol , an analgesic used in the treatment of urinary incontinence . It has a molecular weight of 315.836 and a molecular formula of C16H25NO3.HCl .
Molecular Structure Analysis
The molecular structure of “Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride” is represented by the formula C16H25NO3.HCl . The IUPAC name is (1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride” are not fully detailed in the available resources. It has a molecular weight of 315.836 and a molecular formula of C16H25NO3.HCl .
Applications De Recherche Scientifique
Pain Management
This compound is primarily used for the management of pain in adults. It acts as a strong prescription pain medicine, especially when other non-opioid pain treatments are not effective or tolerable .
Anxiety and Depression Treatment
There have been documented cases where tramadol hydrochloride has been used to treat anxiety and depression, indicating potential applications in mental health treatment .
Platelet Activation Regulation
Research has shown that tramadol can regulate the activation of human platelets, which is crucial in blood clotting and cardiovascular health .
Co-Crystal Formation for Enhanced Drug Delivery
Tramadol hydrochloride forms co-crystals with other active pharmaceutical ingredients (APIs) like celecoxib, which is currently in clinical trials for treating moderate to severe acute pain. This suggests its role in creating new drug delivery systems .
Safety And Hazards
Tramadol, the parent compound of “Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride”, is known to have potential hazards. It can be harmful if swallowed and may cause central nervous system effects . Overdose can lead to serious consequences such as respiratory depression, lethargy, coma, seizure, cardiac arrest, and death .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Tramadol Hydrochloride", "4-Cyclohexanol", "Sodium Borohydride", "Sodium Hydroxide", "Hydrochloric Acid", "Sodium Chloride", "Water", "Ethanol", "Diethyl Ether", "Magnesium Sulfate" ], "Reaction": [ "1. Reduction of Tramadol Hydrochloride with Sodium Borohydride in Ethanol to form Racemic Tramadol", "2. Epimerization of Racemic Tramadol with Sodium Hydroxide in Water to form Racemic 4-Hydroxycyclohexyl Tramadol", "3. Separation of Racemic 4-Hydroxycyclohexyl Tramadol into its enantiomers using Chiral HPLC", "4. Conversion of (1R,2R)-4-Hydroxycyclohexyl Tramadol to its hydrochloride salt by treatment with Hydrochloric Acid in Ethanol", "5. Recrystallization of the hydrochloride salt from Ethanol/Diethyl Ether mixture to obtain Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride", "6. Drying of the product under vacuum over Magnesium Sulfate" ] } | |
Numéro CAS |
273398-39-3 |
Nom du produit |
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride |
Formule moléculaire |
C16H26ClNO3 |
Poids moléculaire |
315.838 |
Nom IUPAC |
(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1 |
Clé InChI |
AYUBUCOVRQQXPD-FNIUFUSKSA-N |
SMILES |
CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl |
Synonymes |
(1R,2R,4S)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)-1,4-cyclohexanediol Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




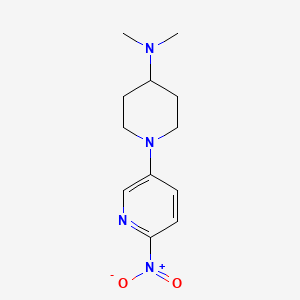
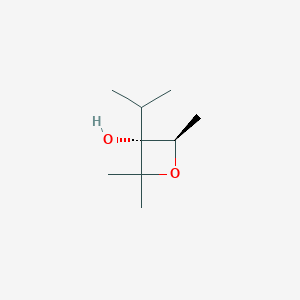
![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)
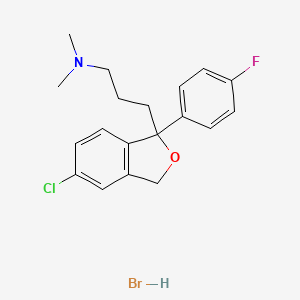

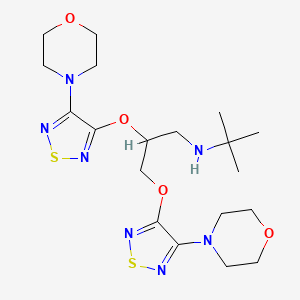
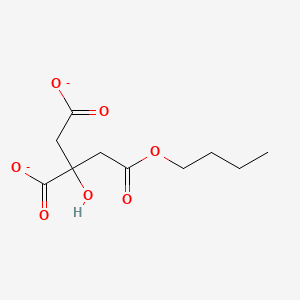
![2-[4-(Carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B569844.png)

